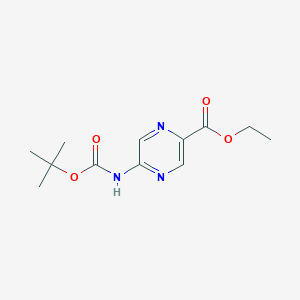
Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate is a useful research compound. Its molecular formula is C12H17N3O4 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Structure
Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate features a pyrazine ring substituted with an ethoxycarbonyl group and a tert-butyl carbamate moiety. This unique structure may influence its biological activity, particularly in relation to enzyme interactions and receptor binding.
Molecular Formula
- Chemical Formula: C12H16N2O3
- Molecular Weight: 236.27 g/mol
The biological activity of this compound can be inferred from similar compounds that exhibit various mechanisms, including:
- Enzyme Inhibition : Many carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission.
- Antimicrobial Activity : Some pyrazine derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory activities, which may be relevant for therapeutic applications in inflammatory diseases.
Pharmacological Potential
Research indicates that compounds with similar structures have been explored for their potential in treating conditions such as cardiovascular diseases, ulcers, and other inflammatory disorders. The following table summarizes findings related to the biological activity of structurally related compounds:
Case Study 1: Antimicrobial Properties
A study examining the antimicrobial properties of pyrazine derivatives found that certain substitutions enhanced activity against Gram-positive bacteria. While specific data on this compound is lacking, the structural similarities suggest it may exhibit comparable antimicrobial effects.
Case Study 2: Enzyme Inhibition
Research on related carbamate compounds has shown significant inhibition of acetylcholinesterase, indicating potential for neuroprotective applications. Given the structural features of this compound, it may also interact with similar enzymatic pathways.
Case Study 3: Anti-inflammatory Activity
In vitro studies on pyrazine derivatives have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Such findings suggest that this compound could be explored for its anti-inflammatory potential.
Properties
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-5-18-10(16)8-6-14-9(7-13-8)15-11(17)19-12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUVLNADVSNZHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














